molecular formula C13H14N2O B14871530 2-methyl-N-(quinolin-5-yl)propanamide

2-methyl-N-(quinolin-5-yl)propanamide

Cat. No.: B14871530
M. Wt: 214.26 g/mol
InChI Key: WYHPMRHGYPRQCO-UHFFFAOYSA-N
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Description

2-methyl-N-(quinolin-5-yl)propanamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(quinolin-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with appropriate amides. For instance, the reaction of 2-methylpropanamide with quinoline-5-carboxylic acid under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of quinoline derivatives often involves multi-step processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity. Methods such as the Doebner–von Miller reaction and the Skraup synthesis are commonly employed in the large-scale production of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(quinolin-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the quinoline ring is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-methyl-N-(quinolin-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is being investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. Quinoline derivatives are known to interact with enzymes and receptors in biological systems. This compound may exert its effects by binding to specific proteins and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-methylpropanamide: A simpler amide with similar structural features.

    Quinoline-5-carboxylic acid: A quinoline derivative with a carboxylic acid group.

Uniqueness

2-methyl-N-(quinolin-5-yl)propanamide is unique due to its specific combination of the quinoline ring and the amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-7-3-6-11-10(12)5-4-8-14-11/h3-9H,1-2H3,(H,15,16)

InChI Key

WYHPMRHGYPRQCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

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